molecular formula C8H6F3NO3S B13472323 Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate

Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate

Cat. No.: B13472323
M. Wt: 253.20 g/mol
InChI Key: BDQPXWAWSMWJQT-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is a thiazole-based ester featuring a trifluoromethyl (-CF₃) substituent at the 5-position of the thiazole ring and an oxoacetate moiety at the 2-position. This compound is structurally characterized by its heterocyclic core, which is critical for its electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.

Synthetic routes for similar thiazole derivatives often involve coupling reactions under anhydrous conditions. For example, sodium hydride in tetrahydrofuran (THF) is commonly used to deprotonate amines, enabling nucleophilic substitution or condensation with electrophilic partners like esters or acyl chlorides .

Properties

Molecular Formula

C8H6F3NO3S

Molecular Weight

253.20 g/mol

IUPAC Name

ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate

InChI

InChI=1S/C8H6F3NO3S/c1-2-15-7(14)5(13)6-12-3-4(16-6)8(9,10)11/h3H,2H2,1H3

InChI Key

BDQPXWAWSMWJQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=NC=C(S1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate typically involves the reaction of ethyl acetoacetate with 2-amino-5-(trifluoromethyl)thiazole under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Common reagents used in this synthesis include acetic anhydride, sulfuric acid, and sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to effective inhibition or modulation of the target. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Thiazole Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Thiazole Ring) Key Functional Groups Potential Applications
Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate C₈H₆F₃NO₃S 253.20* -CF₃ (5-position) Oxoacetate ester Pharmaceutical intermediates
2-{[5-(trifluoromethyl)-1,3-thiazol-2-yl]carbamoyl}phenyl acetate C₁₃H₁₀F₃N₂O₃S 340.29 -CF₃ (5-position) Carbamoyl phenyl ester SARS-CoV-2 MTase inhibition
Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate C₈H₁₀N₃O₄S₂ 276.31 -CH₂OCH₃ (5-position) Amino-oxoacetate ester Not specified
Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate C₁₂H₁₀N₂O₄S 278.28 -COOCH₃ (5-position) Hydroxybenzamido SARS-CoV-2 Main protease inhibition

*Molecular weight inferred from a positional isomer in .

Key Observations:

  • Trifluoromethyl Positioning: The 5-CF₃ substitution in the target compound contrasts with 4-CF₃ in a related isomer (CAS MDL: 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate ethyl ester) .
  • Heterocycle Variations: Replacement of thiazole with thiadiazole (e.g., in ) introduces additional nitrogen atoms, increasing polarity but reducing metabolic stability compared to thiazoles.

Pharmacological Activity

Thiazole derivatives with electron-withdrawing groups (e.g., -CF₃, -COOCH₃) exhibit enhanced inhibitory activity against viral enzymes. For instance:

  • Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate showed strong inhibition of SARS-CoV-2 Main protease in molecular dynamics (MD) simulations .
  • The trifluoromethyl group in the target compound may similarly enhance target binding through hydrophobic interactions, though direct antiviral data are lacking in the evidence.

Physicochemical and ADMET Properties

  • Metabolic Stability: Thiazoles generally resist oxidative metabolism better than triazoles or thiadiazoles due to fewer heteroatoms .

Biological Activity

Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is a synthetic compound characterized by a thiazole ring and a trifluoromethyl group. Its unique structural features contribute to its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆F₃NO₃S, with a molecular weight of 253.20 g/mol. The trifluoromethyl group enhances its lipophilicity, facilitating better membrane penetration and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group improves binding affinity, potentially modulating enzyme activities and influencing cellular pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with thiazole moieties often display activity against various bacterial strains. The lipophilic nature of the trifluoromethyl group may enhance its ability to penetrate bacterial membranes.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated significant antiproliferative effects against several human cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC₅₀ (nM)Reference
A54915
MCF-720
HT-2925
HeLa30

The data indicate that the compound's potency varies across different cell lines, suggesting a selective mechanism of action that warrants further investigation.

Case Studies

Several studies have evaluated the biological activities of thiazole derivatives similar to this compound. For instance:

  • Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their antiproliferative activities against six human cancer cell lines. Compounds with similar structural features exhibited IC₅₀ values in the low nanomolar range, indicating strong anticancer potential .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiazole derivatives, highlighting their effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was noted to enhance activity due to improved membrane permeability .

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